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Introduction

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase
(CAMK) family implicated in various cellular processes, including cell proliferation, apoptosis,
and signaling pathway regulation.[1][2] Its role in several cancers has made it a subject of
intense research for potential therapeutic intervention.[1][3][4] BRD-8899 is a potent and
selective small-molecule inhibitor of STK33, developed as a chemical probe to investigate its
biological functions.[5][6][7] While initial studies exploring BRD-8899 as a therapeutic for
KRAS-dependent cancers did not show the desired efficacy, it remains a valuable tool for
elucidating the kinase-dependent functions of STK33 in various biological contexts.[5][6][7][8]

These application notes provide detailed protocols for utilizing BRD-8899 to study the function
of STK33 in biochemical and cellular assays.

Data Presentation
Quantitative Data for BRD-8899
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Cell Viability Cell-based Assay ) [519]
20 uM including KRAS-
mutant lines.

BRD-8899 also
potently inhibits
MST4. This
MST4 Kinase Profiling should be [519]
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Off-Target
Inhibition

interpreting

cellular data.

STK33 Signaling Pathways

STK33 has been shown to participate in several signaling pathways that are critical in cancer
progression. BRD-8899 can be used to investigate the kinase-dependent roles of STK33 in
these pathways.

HIF1a/STK33 Signaling Pathway in Pancreatic Cancer

Under hypoxic conditions, a characteristic feature of the tumor microenvironment, the
transcription factor Hypoxia-Inducible Factor 1a (HIF1a) is stabilized.[3] HIF1a directly binds to
the promoter of the STK33 gene, leading to its transcriptional upregulation.[11][12] Increased
STK33 expression, in turn, promotes pancreatic ductal adenocarcinoma (PDAC) growth and
metastasis.[3] This pathway highlights a critical role for STK33 in the adaptation of cancer cells
to hypoxic environments.
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HIF1a/STK33 Signaling Pathway in Pancreatic Cancer.

STK33/ERK2 Signaling Pathway in Colorectal Cancer

STK33 has been identified as a novel upstream kinase of Extracellular signal-Regulated
Kinase 2 (ERK2), a key component of the MAPK/ERK pathway.[13][14] STK33 can directly
phosphorylate and activate ERK2, thereby promoting the tumorigenesis of colorectal cancer
cells.[13][14] This interaction suggests a role for STK33 in regulating one of the most

fundamental signaling cascades in cancer biology.
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STK33/ERK2 Signaling Pathway in Colorectal Cancer.

STK33 and the PIBK/IAKT/mTOR Pathway

In pancreatic neuroendocrine tumors (PNET), STK33 has been shown to promote tumor
growth and progression by activating the PISBK/AKT/mTOR signaling pathway.[5][6][7] This
pathway is a central regulator of cell proliferation, survival, and metabolism. The mechanistic
link between STK33 and this pathway suggests that STK33 may act as an upstream regulator,
although the direct substrates of STK33 within this cascade are yet to be fully elucidated.
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Experimental Protocols

The following protocols provide a framework for using BRD-8899 to investigate the function of
STK33.

Experimental Workflow for Studying STK33 Function
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Workflow for investigating STK33 function using BRD-8899.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase
Binding Assay)

This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay to
determine the IC50 of BRD-8899 for STK33. This assay measures the displacement of a
fluorescently labeled tracer from the kinase active site by the inhibitor.
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Materials:

Recombinant STK33 protein

e LanthaScreen® Eu-anti-Tag Antibody

» Kinase Tracer

» Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
 BRD-8899

e DMSO

o 384-well plates (white, low-volume)

o Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET)

Procedure:

e Compound Preparation: Prepare a serial dilution of BRD-8899 in DMSO. A typical starting
concentration is 10 mM. Then, create a 4-fold dilution series in Kinase Buffer A.

o Kinase/Antibody Mixture Preparation: Prepare a 2X solution of STK33 and Eu-anti-Tag
antibody in Kinase Buffer A. The final concentrations will need to be optimized, but a starting
point is 10 nM STK33 and 4 nM antibody.

o Tracer Preparation: Prepare a 4X solution of the appropriate kinase tracer in Kinase Buffer A.
The optimal tracer concentration should be close to its Kd for STK33.

o Assay Assembly:

o Add 4 L of the serially diluted BRD-8899 or DMSO control to the wells of the 384-well
plate.

o Add 8 pL of the 2X kinase/antibody mixture to each well.
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o Add 4 uL of the 4X tracer solution to each well.

 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the
emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 tracer).

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the BRD-8899 concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Cellular Target Engagement (Cellular Thermal Shift
Assay - CETSA)

CETSA is used to verify that BRD-8899 engages with STK33 in intact cells. The principle is that
ligand binding stabilizes the target protein against thermal denaturation.

Materials:

Cancer cell line of interest (e.g., NOMO-1)

o Complete cell culture medium

 BRD-8899

« DMSO

o Phosphate-Buffered Saline (PBS) with protease inhibitors

 Lysis buffer (e.g., RIPA buffer)

* PCR tubes

e Thermal cycler

¢ Equipment for Western blotting (SDS-PAGE, PVDF membrane, etc.)

e Anti-STK33 antibody
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e Anti-loading control antibody (e.g., B-actin)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various
concentrations of BRD-8899 or DMSO vehicle for 1 hour at 37°C.

e Cell Harvesting and Heat Shock:

o

Wash the cells with ice-cold PBS containing protease inhibitors.

[¢]

Resuspend the cells in PBS with protease inhibitors.

[¢]

Aliquot the cell suspension into PCR tubes for each treatment condition and temperature
point.

[¢]

Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g.,
40°C to 65°C) to create a melt curve. A single, optimized temperature can be used for
dose-response experiments.

e Cell Lysis and Protein Extraction:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate
the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

» Western Blotting:
o Collect the supernatant and determine the protein concentration.
o Normalize the protein concentrations for all samples.

o Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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o Probe the membrane with primary antibodies against STK33 and a loading control.

o Incubate with an HRP-conjugated secondary antibody and visualize the bands using a
chemiluminescent substrate.

o Data Analysis: Quantify the band intensities for STK33 and the loading control. Plot the
normalized STK33 signal against the temperature to generate a melt curve or against the
BRD-8899 concentration for a dose-response curve. An increase in the amount of soluble
STKS33 at higher temperatures in the presence of BRD-8899 indicates target engagement.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to
determine if BRD-8899 has a cytotoxic or cytostatic effect on the chosen cell line.

Materials:

e Cancer cell line of interest

o Complete cell culture medium
- BRD-8899

e DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e MTT solvent (e.g., acidified isopropanol or DMSO)
e 96-well plates

» Microplate reader

Procedure:

e Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete culture medium. Incubate overnight to allow for cell attachment.
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o Compound Treatment: Prepare serial dilutions of BRD-8899 in culture medium. Add 100 pL
of the compound dilutions to the respective wells. Include a vehicle-only (DMSO) control.

« Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C,
allowing for the formation of formazan crystals.

e Solubilization of Formazan: Carefully remove the medium and add 150 pL of MTT solvent to
each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan
crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Subtract the background absorbance from all readings. Normalize the
absorbance values to the vehicle-only control to determine the percentage of cell viability.

Western Blot Analysis of Downstream Signaling

This protocol is to assess the effect of BRD-8899 on the phosphorylation of downstream
targets of STK33-related pathways, such as p-Ezrin (a substrate of the off-target MST4) or p-
ERK2.

Materials:

e Cancer cell line of interest (e.g., NOMO-1 for p-Ezrin, HCT15 for p-ERK?2)
o Complete cell culture medium

« BRD-8899

e DMSO

 Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

o Equipment for Western blotting

e Primary antibodies: anti-p-Ezrin, anti-Ezrin, anti-p-ERK, anti-ERK, anti-STK33, anti-3-actin
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e HRP-conjugated secondary antibody
e Chemiluminescent substrate
Procedure:

o Cell Treatment: Plate cells and allow them to attach. Treat the cells with various
concentrations of BRD-8899 (e.g., 1, 10, 20 uM) or DMSO for a specified time (e.g., 24
hours).[10]

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
e Protein Quantification: Determine the protein concentration of the lysates.
» Western Blotting:

o Perform SDS-PAGE with equal amounts of protein per lane.

[¢]

Transfer the proteins to a PVDF membrane.

o

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

[e]

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

[e]

Visualize the bands using a chemiluminescent substrate.

o Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize
them to the total protein levels and the loading control. A decrease in the phosphorylation of
a downstream target upon treatment with BRD-8899 would suggest inhibition of the
upstream kinase.

Co-Immunoprecipitation of STK33 and ERK2

This protocol is to investigate the physical interaction between STK33 and ERK2 in cells.
Materials:

o HEK293T cells (or a cell line endogenously expressing both proteins)
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o Expression vectors for tagged STK33 and ERK2 (e.g., HA-STK33 and V5-ERK?2)
» Transfection reagent

o Co-IP lysis buffer (e.g., 1% CHAPS buffer)

» Anti-tag antibodies for immunoprecipitation (e.g., anti-HA)

o Protein A/G magnetic beads

» Wash buffer

 Elution buffer

o Equipment for Western blotting

e Antibodies for detection (e.g., anti-V5, anti-HA)

Procedure:

o Transfection: Co-transfect HEK293T cells with the expression vectors for tagged STK33 and
ERK2.

o Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.
e Immunoprecipitation:
o Pre-clear the lysates with protein A/G beads.

o Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-HA) for 2-
4 hours at 4°C.

o Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein
complexes.

e Washing: Wash the beads several times with wash buffer to remove non-specific binding
proteins.
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» Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-
PAGE sample buffer.

» Western Blotting: Analyze the immunoprecipitated samples by Western blotting using
antibodies against the interacting partner (e.g., anti-V5) and the immunoprecipitated protein
(e.g., anti-HA). The presence of the interacting partner in the immunoprecipitated sample
confirms the interaction.

Conclusion

BRD-8899 is a valuable chemical probe for dissecting the kinase-dependent functions of
STK33. By employing the biochemical and cellular assays outlined in these application notes,
researchers can investigate the role of STK33 in various signaling pathways, identify its
downstream substrates, and explore its contribution to different cellular phenotypes. It is crucial
to consider the off-target effects of BRD-8899, particularly on MST4, and to include appropriate
controls to ensure the accurate interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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